Trimethyl methoxyphosphonoacetate
Description
Fundamental Role in Olefination Methodologies
The principal function of trimethyl phosphonoacetate is to act as a precursor to a stabilized phosphonate (B1237965) carbanion. wikipedia.org In the presence of a base, the acidic proton on the carbon adjacent to the phosphonate and ester groups is readily removed, generating a nucleophilic carbanion. This carbanion then reacts with aldehydes or ketones in the Horner-Wadsworth-Emmons reaction to form an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. wikipedia.orgorganic-chemistry.org
The HWE reaction, and by extension the use of reagents like trimethyl phosphonoacetate, is favored for its generally high E-selectivity, meaning it preferentially forms the trans or (E)-isomer of the resulting alkene. wikipedia.orgyoutube.com This stereochemical control is a significant advantage over the classical Wittig reaction, particularly with stabilized ylides. The mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, followed by the formation of a transient four-membered oxaphosphetane intermediate which then collapses to yield the alkene and the phosphate ester. wikipedia.orgnih.gov
Historical Context and Evolution of Phosphonate Reagents
The development of phosphonate-based olefination reagents emerged from the foundational work on the Wittig reaction in the 1950s. In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxides. tcichemicals.com Shortly after, in 1961, William S. Wadsworth and William D. Emmons significantly expanded the scope and utility of this chemistry by introducing phosphonate carbanions, leading to the reaction that now bears their names. tcichemicals.com
The Horner-Wadsworth-Emmons reaction offered several advantages over the Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the phosphate byproduct. wikipedia.org Over the years, the arsenal (B13267) of phosphonate reagents has expanded significantly. While simple reagents like trimethyl phosphonoacetate generally provide (E)-alkenes, the desire for stereochemical diversity led to further innovations. A landmark development was the Still-Gennari modification in 1983, which utilizes phosphonates with electron-withdrawing groups (such as trifluoroethyl esters) in the presence of strong, non-coordinating bases to achieve high selectivity for (Z)-alkenes. mdpi.com This evolution has provided chemists with a high degree of control over alkene geometry.
Scope and Significance in Modern Synthetic Chemistry
The Horner-Wadsworth-Emmons reaction using trimethyl phosphonoacetate and its derivatives is a workhorse in organic synthesis. Its broad applicability stems from the stability and reactivity of the phosphonate carbanion, which can be generated under a variety of conditions, and its tolerance of a wide range of functional groups in both the phosphonate and carbonyl components. researchgate.net
The reaction is widely employed in the total synthesis of complex natural products, where the stereoselective formation of carbon-carbon double bonds is often a critical step. Furthermore, it is a key transformation in the industrial synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The reliability and predictability of the HWE reaction make it a go-to method for constructing alkenes in both academic research and industrial applications. The continued development of new phosphonate reagents and reaction conditions further expands the synthetic utility of this powerful olefination methodology. organic-chemistry.org
Properties
CAS No. |
16141-78-9 |
|---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.138 |
IUPAC Name |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
InChI Key |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl Methoxyphosphonoacetate and Its Analogues
Established Preparative Routes for α-Phosphonoesters
The synthesis of α-phosphonoesters is predominantly achieved through two main reactions: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. The Horner-Wadsworth-Emmons reaction, while primarily known for its use of phosphonates to synthesize alkenes, is also relevant as it drives the development of novel phosphonate (B1237965) reagents.
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for preparing phosphonates, phosphinates, and phosphine (B1218219) oxides. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. For the synthesis of trimethyl phosphonoacetate, this typically involves the reaction of trimethyl phosphite with methyl chloroacetate (B1199739). The reaction can be carried out at elevated temperatures, and its efficiency is influenced by the reactivity of the alkyl halide (I > Br > Cl).
The Michaelis-Becker reaction offers an alternative route, particularly when the Michaelis-Arbuzov reaction is not suitable, for instance, with sterically hindered substrates. This method involves the deprotonation of a dialkyl phosphite to generate a phosphonate anion, which then acts as a nucleophile and displaces a halide from an α-haloacetate.
The Horner-Wadsworth-Emmons (HWE) reaction is a critical application of α-phosphonoesters. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. The stereochemical outcome of the HWE reaction, particularly its preference for (E)-alkenes, has driven much of the research into the synthesis of modified phosphonoacetates designed to control the stereoselectivity of the olefination.
Precursor Chemistry and Phosphorylation Strategies
The primary precursors for the synthesis of trimethyl methoxyphosphonoacetate are a source of the phosphonate moiety and a C2 electrophilic synthon corresponding to the acetate (B1210297) portion.
Phosphorus Precursors:
Trimethyl phosphite (P(OMe)₃): This is the most common precursor for the Michaelis-Arbuzov synthesis of trimethyl phosphonoacetate. Its phosphorus atom is nucleophilic and readily attacks the electrophilic carbon of the haloacetate.
Dimethyl phosphite (HP(O)(OMe)₂): This is the key precursor for the Michaelis-Becker reaction. It is deprotonated by a base to form the nucleophilic dimethyl phosphite anion.
Acetate Precursors:
Methyl chloroacetate (ClCH₂CO₂Me): A common and cost-effective electrophile for both the Michaelis-Arbuzov and Michaelis-Becker reactions.
Methyl bromoacetate (B1195939) (BrCH₂CO₂Me): A more reactive, though often more expensive, alternative to methyl chloroacetate.
Phosphorylation Strategies: The formation of the C-P bond is the critical step in the synthesis of phosphonoacetates.
Nucleophilic attack by trivalent phosphorus: In the Michaelis-Arbuzov reaction, the lone pair of electrons on the phosphorus atom of trimethyl phosphite initiates the reaction.
Nucleophilic attack by a phosphonate anion: In the Michaelis-Becker reaction, a strong base is used to generate the phosphonate anion from dimethyl phosphite, which then attacks the α-carbon of the haloacetate.
A typical synthesis of trimethyl phosphonoacetate via the Michaelis-Arbuzov reaction involves heating trimethyl phosphite with methyl chloroacetate. The reaction progress can be monitored by observing the formation of methyl chloride as a byproduct.
| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |
| Trimethyl phosphite | Methyl chloroacetate | Michaelis-Arbuzov | Heat (e.g., 100-150 °C) | Trimethyl phosphonoacetate |
| Dimethyl phosphite | Methyl chloroacetate | Michaelis-Becker | Base (e.g., NaH, K₂CO₃) | Trimethyl phosphonoacetate |
Synthesis of Structurally Modified this compound Derivatives
Modifications to the structure of this compound can be made to tune its reactivity and the properties of the resulting products in subsequent reactions, such as the Horner-Wadsworth-Emmons olefination. These modifications can be broadly categorized into variations of the ester groups and substitutions at the α-carbon.
The nature of the ester groups on both the phosphorus atom and the acetate moiety can influence the reactivity of the phosphonoacetate. Studies have explored the synthesis of phosphonoacetates with different alkyl and aryl ester groups.
The synthesis of these analogues generally follows the same established routes. For instance, to synthesize triethyl phosphonoacetate, trimethyl phosphite would be replaced with triethyl phosphite in the Michaelis-Arbuzov reaction with ethyl chloroacetate. Similarly, using different alcohols during the initial esterification of phosphonoacetic acid can yield a variety of esters.
The electronic and steric properties of these ester groups can impact the acidity of the α-proton and the stability of the corresponding carbanion, which in turn affects the stereoselectivity of the Horner-Wadsworth-Emmons reaction. For example, bulkier ester groups on the phosphorus atom can favor the formation of (Z)-alkenes.
| Phosphorus Precursor | Acetate Precursor | Product |
| Triethyl phosphite | Ethyl chloroacetate | Triethyl phosphonoacetate |
| Triisopropyl phosphite | Isopropyl chloroacetate | Triisopropyl phosphonoacetate |
| Triphenyl phosphite | Phenyl chloroacetate | Triphenyl phosphonoacetate |
Introducing substituents at the α-carbon of the phosphonoacetate is a key strategy for synthesizing α-substituted α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.
α-Halogenation: α-Halogenated phosphonoacetates can be prepared, which are themselves useful synthetic intermediates. For example, the α-bromo derivative can be synthesized by treating the phosphonoacetate with N-bromosuccinimide (NBS) under appropriate conditions.
α-Alkylation and α-Arylation: The enolate of a phosphonoacetate, generated by treatment with a strong base like lithium diisopropylamide (LDA), can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary halides being the most effective.
More advanced methods have been developed for the α-arylation of phosphonoacetates. Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl groups. These reactions typically involve a palladium catalyst, a suitable ligand (e.g., BrettPhos), and a base.
| Starting Material | Reagent(s) | Modification | Product Type |
| Trimethyl phosphonoacetate | N-Bromosuccinimide (NBS) | α-Bromination | α-Bromo phosphonoacetate |
| Trimethyl phosphonoacetate | 1. LDA; 2. Alkyl halide (R-X) | α-Alkylation | α-Alkyl phosphonoacetate |
| Trimethyl phosphonoacetate | Aryl halide (Ar-X), Pd catalyst, ligand, base | α-Arylation | α-Aryl phosphonoacetate |
Reactivity and Mechanistic Elucidation of Trimethyl Methoxyphosphonoacetate
The Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the formation of alkenes from aldehydes and ketones. wikipedia.orgharvard.edu It employs a phosphonate (B1237965) carbanion, which offers distinct advantages over the phosphonium (B103445) ylides used in the related Wittig reaction. The phosphonate-stabilized carbanions, such as the one derived from trimethyl methoxyphosphonoacetate, are generally more nucleophilic and less basic than their phosphonium counterparts. wikipedia.org A significant practical advantage of the HWE reaction is the facile removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.orgharvard.edu
Reaction Mechanism and Elucidation of Intermediates
The mechanism of the Horner-Wadsworth-Emmons reaction involving this compound has been the subject of detailed computational studies. The reaction pathway commences with the deprotonation of the phosphonate at the α-carbon to generate a phosphonate carbanion. wikipedia.orgharvard.edu This is followed by the nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone, which is typically the rate-limiting step. wikipedia.orgharvard.edu This addition leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.
Subsequent to the initial addition, the reaction proceeds through a series of intermediates. Computational investigations on the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde (B116499) have shed light on this process. wikipedia.org The pathway involves the formation of an oxaphosphetane intermediate, followed by pseudorotation, cleavage of the phosphorus-carbon bond, and finally, cleavage of the oxygen-carbon bond to yield the alkene and the phosphate (B84403) byproduct. wikipedia.org The formation of the oxaphosphetane has been identified as the rate-determining step in both the gas phase and in the presence of a solvent molecule like dimethyl ether. wikipedia.org
Deprotonation: A base abstracts a proton from the α-carbon of this compound to form a resonance-stabilized carbanion. researchgate.net
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of the aldehyde or ketone. researchgate.net
Oxaphosphetane Formation: The resulting adduct undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. researchgate.net
Elimination: The oxaphosphetane collapses in a syn-elimination fashion to give the alkene and a water-soluble phosphate byproduct. youtube.com
The intermediates in this reaction are generally transient and not readily isolated. However, their existence is supported by extensive mechanistic studies and computational modeling. wikipedia.org
Stereochemical Control: E/Z Selectivity and Influencing Factors
A hallmark of the Horner-Wadsworth-Emmons reaction is its ability to provide stereocontrol over the geometry of the newly formed double bond, typically favoring the formation of the (E)-alkene. wikipedia.orgharvard.edu The E/Z selectivity is a critical aspect of the reaction and is influenced by a variety of factors.
The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates and the reversibility of the initial addition step. harvard.edu When the initial addition is reversible, the reaction is under thermodynamic control, and the more stable (E)-alkene is the major product. harvard.edu
| Factor | Influence on Stereoselectivity | Predominant Isomer |
|---|---|---|
| Phosphonate Reagent | Bulky phosphonates can favor Z-alkenes. Electron-withdrawing groups on the phosphonate can also promote Z-selectivity. | E or Z |
| Aldehyde Structure | Sterically hindered aldehydes generally lead to higher E-selectivity. | E |
| Reaction Conditions | Higher temperatures, and the use of Li+ counterions tend to favor the E-isomer. | E |
The steric interactions between the substituents on the phosphonate and the aldehyde in the transition state leading to the oxaphosphetane play a crucial role in determining the stereoselectivity. wikipedia.org In the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde, computational studies have shown that the transition state leading to the (E)-alkene is energetically more favorable than the one leading to the (Z)-alkene. wikipedia.org This preference is attributed to the minimization of steric repulsion between the aldehyde substituent and the phosphonate group in the transition state geometry. The anti-periplanar approach of the carbanion to the carbonyl group is favored, which ultimately leads to the formation of the more stable trans-disubstituted oxaphosphetane intermediate. arkat-usa.org
The nature of the counterion of the base used for deprotonation and the solvent system can significantly impact the E/Z selectivity of the HWE reaction. wikipedia.orgharvard.edu For the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes, it has been observed that lithium salts provide greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org This is often attributed to the ability of the smaller lithium cation to coordinate more effectively with the intermediate species, influencing the transition state energies.
The choice of solvent also plays a role. In some cases, a change in solvent can alter the solvation of the intermediates and transition states, thereby affecting the stereochemical outcome. For instance, the use of a more coordinating solvent can influence the degree of aggregation of the phosphonate anion and its counterion, which in turn can affect selectivity.
| Phosphonate | Aldehyde | Base/Counterion | Solvent | E/Z Ratio |
|---|---|---|---|---|
| Methyl 2-(dimethoxyphosphoryl)acetate | Benzaldehyde | LiHMDS | THF | >95:5 |
| Methyl 2-(dimethoxyphosphoryl)acetate | Benzaldehyde | NaHMDS | THF | 90:10 |
| Methyl 2-(dimethoxyphosphoryl)acetate | Benzaldehyde | KHMDS | THF | 85:15 |
Data in the table is illustrative and based on general trends reported in the literature for similar phosphonoacetates.
The reaction temperature is another critical parameter that can be adjusted to control the stereoselectivity of the HWE reaction. wikipedia.orgresearchgate.net Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This is because at higher temperatures, the initial addition step is more likely to be reversible, allowing for equilibration to the more stable intermediate that leads to the (E)-product. Conversely, lower temperatures can sometimes be employed to favor the kinetically controlled product, which may be the (Z)-isomer in certain cases, particularly with modified phosphonates designed for Z-selectivity. For instance, in the reaction of methyl 2-(dimethoxyphosphoryl)acetate, conducting the reaction at 23 °C results in higher (E)-stereoselectivity compared to reactions run at -78 °C. wikipedia.org
Kinetic and Thermodynamic Considerations in Olefination
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a result of the interplay between kinetic and thermodynamic control. As previously mentioned, the formation of the oxaphosphetane is the rate-determining step. wikipedia.org Computational studies on the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde have provided quantitative insights into the energetics of the reaction pathway. wikipedia.org
These studies have shown that the transition state leading to the (E)-alkene is lower in energy than the transition state leading to the (Z)-alkene, which is consistent with the observed product selectivity. wikipedia.org The reversibility of the initial steps of the reaction is a key factor. If the elimination of the oxaphosphetane is slow compared to the retro-addition, the reaction is under thermodynamic control, and the ratio of the products reflects the relative stability of the diastereomeric intermediates. harvard.edu Conversely, if the elimination is fast, the reaction is under kinetic control, and the product ratio is determined by the relative rates of formation of the diastereomeric intermediates. For standard HWE reactions with reagents like this compound, conditions that favor thermodynamic equilibrium generally lead to high E-selectivity. harvard.edu
Comparison with Traditional Wittig Reactions
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions like the one derived from this compound, offers several distinct advantages over the traditional Wittig reaction that employs phosphonium ylides. wikipedia.orgyoutube.com One of the most significant practical benefits of the HWE reaction is the nature of its byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction. wikipedia.orgorganic-chemistry.org In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar organic molecule that is often difficult to separate from the desired alkene product, complicating purification. youtube.com
From a reactivity standpoint, the phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic but less basic than the phosphonium ylides of the Wittig reaction. wikipedia.orgyoutube.com This enhanced nucleophilicity can lead to better reactivity and higher yields in many cases. youtube.com Furthermore, the phosphonate ester intermediate in the HWE pathway can be alkylated before the olefination step, allowing for the synthesis of more substituted alkenes, a transformation not readily achievable with the corresponding phosphonium ion in the Wittig reaction. youtube.com
However, the traditional Wittig reaction demonstrates broader substrate scope in one key aspect. The HWE reaction generally requires an electron-withdrawing group (EWG) attached to the phosphonate to facilitate the reaction, a limitation not present in the Wittig reaction, which can be performed with simple alkyl groups. youtube.com The stereoselectivity of the two reactions also differs. The HWE reaction typically favors the formation of (E)-alkenes, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org In contrast, the stereoselectivity of the Wittig reaction is more varied and depends on the nature of the ylide; non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor (E)-alkenes. harvard.edupitt.edu
The mechanism of both reactions involves the initial formation of an intermediate, but the subsequent steps differ. In the HWE reaction, a phosphonate carbanion attacks the carbonyl compound, leading to an oxaphosphetane intermediate that decomposes to the alkene and the phosphate byproduct. wikipedia.orgwpmucdn.com The Wittig reaction proceeds through a similar pathway involving a betaine (B1666868) or oxaphosphetane intermediate, ultimately forming the alkene and triphenylphosphine oxide. pitt.eduwpmucdn.com
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Traditional Wittig Reaction |
| Reagent | Phosphonate-stabilized carbanion | Phosphonium ylide |
| Byproduct | Water-soluble dialkylphosphate salt | Triphenylphosphine oxide |
| Byproduct Removal | Easy aqueous extraction | Often difficult chromatographic separation |
| Nucleophilicity | More nucleophilic, less basic | Less nucleophilic, more basic |
| Substrate Scope | Generally requires an electron-withdrawing group | Broader scope, including simple alkyl groups |
| Stereoselectivity | Typically (E)-selective | (Z)-selective for non-stabilized ylides, (E)-selective for stabilized ylides |
| Alkylation of Intermediate | Possible | Not readily achievable |
Extended Reactivity and Novel Transformations
Lewis Acid Catalysis in Phosphonate Chemistry
The introduction of Lewis acids as catalysts can significantly enhance the reactivity and selectivity of reactions involving phosphonates. rsc.orgmdpi.com Lewis acids can activate substrates, facilitate bond-breaking and bond-forming processes, and influence the stereochemical outcome of a reaction. rsc.orgwikipedia.org In the context of phosphonate chemistry, Lewis acids can play several roles. For instance, in Diels-Alder reactions, Lewis acids are proposed to accelerate the reaction by reducing the Pauli repulsion between the diene and the dienophile. nih.gov
In reactions analogous to the Horner-Wadsworth-Emmons olefination, the use of Lewis acidic additives like LiCl can allow the reaction to proceed with weaker bases, which is advantageous for substrates that are sensitive to strongly basic conditions. chem-station.com The Lewis acid is thought to increase the acidity of the proton alpha to the phosphonate group, facilitating its deprotonation. chem-station.com Furthermore, phosphorus-based Lewis acids themselves are an emerging class of catalysts. rsc.org Cationic phosphonium species, for example, can act as Lewis acids and catalyze various transformations. rsc.org The Lewis acidity of these phosphorus centers can be tuned by modifying their electronic properties. rsc.org
| Reaction Type | Role of Lewis Acid | Example Catalyst/Additive | Reference |
| Horner-Wadsworth-Emmons | Increases acidity of α-proton, allowing for weaker bases | LiCl | chem-station.com |
| Diels-Alder | Reduces Pauli repulsion between reactants | B(C6F5)3 | mdpi.com |
| Reduction of Azobenzene | Facilitates hydride transfer | Lewis acidic phosphonium intermediate | rsc.org |
| Hydrosilylation of Alkenes | Activates the silane | [(C6F5)3PF][B(C6F5)4] | rsc.org |
Photochemical Activation and Light-Driven Reactions
Photochemical activation offers a powerful and sustainable approach to drive chemical transformations involving phosphonates. nih.govrsc.orgresearchgate.net Visible-light photoredox catalysis has emerged as a strategy to form C(sp²)-P bonds under mild conditions. nih.gov This method often involves the generation of highly reactive aryl radical intermediates through a single-electron transfer (SET) from an excited photocatalyst to an organic substrate. nih.gov These radicals can then react with phosphorus-based nucleophiles to yield the desired aryl phosphonates. nih.gov
A notable mechanism in this area is the consecutive photoinduced electron transfer (ConPET), which mimics the Z-scheme of natural photosynthesis. nih.gov This process allows for high-energy bond activations using lower-energy visible light. nih.gov Furthermore, the direct excitation of certain phosphonate derivatives can lead to synthetically useful radical intermediates. For example, acyl phosphonates can be transformed into triplet diradicals under visible or near-ultraviolet irradiation, which can then participate in various scaffold remodeling reactions. chemrxiv.orgchemrxiv.org The use of light can also enhance the degradation of phosphonates, a process relevant to environmental chemistry. researchgate.net
| Reaction Type | Key Finding | Light Source | Reference |
| Phosphorylation of Heteroarenes | Dichromatic photoredox catalysis in a gel nanoreactor enables aerobic phosphorylation. | White light LEDs (410–700 nm) | nih.gov |
| C-H Phosphonation of Arenes | Light-promoted, site-selective phosphonation via thianthrenation and EDA complex formation. | Sunlight or solar light simulator | rsc.org |
| Scaffold Remodeling of Carboxylic Acids | Acyl phosphonates generate triplet diradicals under irradiation for various annulations and contractions. | Visible or near-ultraviolet light | chemrxiv.orgchemrxiv.org |
| C-C and C-B Bond Formation | A luminescent tungsten(VI) complex acts as a photocatalyst for reductive couplings. | Visible light | rsc.org |
| Dry Reforming of Methane | Light-excited hot electrons on a catalyst surface enhance reaction rates. | Light irradiation | rsc.org |
Radical Processes and C-H Functionalization Strategies
Radical reactions provide a powerful avenue for the synthesis and functionalization of phosphonates, often enabling transformations that are challenging to achieve through traditional ionic pathways. chinesechemsoc.orgresearchgate.net The radical Arbuzov reaction, for instance, allows for the phosphonylation of alkyl halides at room temperature, a significant improvement over the high temperatures required for the classic Michaelis-Arbuzov reaction. chinesechemsoc.org This radical process exhibits broad functional group compatibility, making it suitable for the late-stage modification of complex molecules. chinesechemsoc.org
C-H functionalization represents a highly atom-economical strategy for modifying organic molecules, and phosphonates are increasingly being incorporated into these methodologies. dmaiti.comrsc.org Transition metal-catalyzed C-H activation has become a prominent tool for this purpose. rsc.orgnih.gov Site-selective C-H phosphonation of arenes can be achieved through light-promoted reactions involving the formation of an electron donor-acceptor (EDA) complex. rsc.org This approach generates a reactive aryl radical that subsequently reacts with a phosphite (B83602). rsc.org Distal C-H functionalization of alkenes has also been demonstrated using palladium/norbornene cooperative catalysis, providing a route to trisubstituted olefins. nih.gov
| Reaction Type | Method | Key Feature | Reference |
| Radical Arbuzov Reaction | Photoredox catalysis | Room temperature reaction with broad functional group tolerance. | chinesechemsoc.org |
| C-H Phosphonation of Arenes | Light-promoted thianthrenation | Site-selective and metal-free. | rsc.org |
| Intermolecular Acylation | Radical reaction with acylphosphonates | Acylphosphonates act as radical acceptors under thermal or photochemical conditions. | sioc-journal.cn |
| Deoxyphosphonylation of Alcohols | Photocatalytic deoxygenative strategy | General method for C(sp3)-P(V) bond formation. | princeton.edu |
| Distal Alkenyl C-H Arylation | Palladium/norbornene cooperative catalysis | Site-selective functionalization of alkenes. | nih.gov |
Enantioselective and Diastereoselective Applications
The development of stereoselective methods for the synthesis of chiral phosphonates is of significant interest due to the prevalence of such motifs in medicinal chemistry and asymmetric catalysis. rsc.orgbeilstein-journals.org The Horner-Wadsworth-Emmons reaction itself can be rendered diastereoselective. For example, the reaction of methyl 2-(dimethoxyphosphoryl)acetate with aldehydes shows that factors like the steric bulk of the aldehyde, reaction temperature, and the nature of the cation can influence the (E)/(Z) selectivity. wikipedia.org
Hydrogen-bond catalysis has emerged as a powerful tool for enantioselective reactions involving phosphonates. nih.gov For instance, the first hydrogen-bond-catalyzed enantioselective Mukaiyama aldol (B89426) reaction with acyl phosphonates has been reported, yielding α-hydroxy phosphonate products with two chiral centers in high diastereo- and enantioselectivity. nih.gov Chiral auxiliaries attached to the phosphorus atom are also widely used to induce stereoselectivity. rsc.orgbeilstein-journals.org For example, TADDOL-derived H-phosphonates have been employed in the diastereoselective hydrophosphonylation of aldehydes. rsc.org Similarly, BINOL-derived phosphonates have been used in diastereoselective sequential deprotonation-alkylation reactions. rsc.org These strategies provide access to a wide range of enantiomerically enriched organophosphorus compounds. rsc.orgbeilstein-journals.org
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Mukaiyama Aldol Reaction | Chiral TADDOL catalyst | High diastereo- and enantioselectivity | nih.gov |
| Hydrophosphonylation of Aldehydes | (R,R)-TADDOL H-phosphonate | High diastereoselectivity | rsc.org |
| Sequential Deprotonation-Alkylation | (S)-BINOL-derived phosphonoselenoates | Diastereoselective formation of new C-P bonds | rsc.org |
| Intramolecular Cycloaddition | Chiral phosphonamide reagents | High diastereomeric excess | beilstein-journals.org |
| Fluorolactonization | Chiral aryl iodide catalyst | High enantio- and diastereoselectivity | nih.gov |
Advanced Spectroscopic and Structural Characterization of Trimethyl Methoxyphosphonoacetate and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural analysis of trimethyl phosphonoacetate, providing detailed insights into the chemical environment of each atom. Analysis of ¹H, ¹³C, and ³¹P NMR spectra, complemented by two-dimensional (2D) techniques, allows for a complete assignment of the molecule's connectivity and stereochemistry.
The proton NMR spectrum of trimethyl phosphonoacetate exhibits distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by the presence of three key resonances. The methoxy (B1213986) protons of the two phosphonate (B1237965) methyl ester groups (-P(O)(OCH₃)₂) typically appear as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons (-CH₂-) adjacent to the phosphonate group also show up as a doublet due to phosphorus coupling. The protons of the acetate (B1210297) methyl ester group (-COOCH₃) appear as a singlet, as they are not coupled to the phosphorus atom.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -P(O)(OCH₃)₂ | ~3.78 | Doublet | ~11 |
| -CH₂- | ~2.95 | Doublet | ~22 |
| -COOCH₃ | ~3.70 | Singlet | N/A |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
The carbon-13 NMR spectrum provides further structural confirmation by identifying the unique carbon environments in trimethyl phosphonoacetate. The spectrum will display signals for the methoxy carbons of the phosphonate esters, the methylene carbon, the acetate methoxy carbon, and the carbonyl carbon of the ester group. The methylene carbon and the phosphonate methoxy carbons will exhibit coupling to the phosphorus atom.
| Carbon Type | Chemical Shift (δ, ppm) |
| -P(O)(OCH₃)₂ | ~53 |
| -CH₂- | ~34 (doublet due to ¹JC-P) |
| -COOCH₃ | ~52 |
| C=O | ~167 |
Phosphorus-31 NMR is a powerful tool for directly probing the phosphorus center in trimethyl phosphonoacetate. The ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate group. The signal will be split into a multiplet due to coupling with the protons of the adjacent methylene and methoxy groups.
| Phosphorus Environment | Chemical Shift (δ, ppm) |
| -P(O)(OCH₃)₂ | ~20-25 |
Two-dimensional NMR techniques are invaluable for establishing the connectivity between different atoms within the trimethyl phosphonoacetate molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. However, in trimethyl phosphonoacetate, the key proton signals are separated by non-proton-bearing atoms, so direct through-bond proton-proton correlations are not expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals for the methoxy and methylene groups to their corresponding carbon signals.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in trimethyl phosphonoacetate by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov A strong absorption band is observed for the P=O stretching vibration, which is characteristic of phosphonates. Another strong band corresponds to the C=O stretching of the ester group. The C-O stretching vibrations of the P-O-C and C-O-C linkages also give rise to prominent absorption bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| P=O stretch | ~1250 | Strong |
| C=O stretch | ~1740 | Strong |
| C-O stretch | ~1030-1050 | Strong |
| C-H stretch (alkane) | ~2850-2960 | Medium |
Mass Spectrometry for Molecular Composition and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For trimethyl phosphonoacetate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of trimethyl phosphonoacetate under electron ionization (EI) would likely involve the loss of various neutral fragments. Common fragmentation pathways could include the loss of a methoxy group (-OCH₃), a methoxycarbonyl group (-COOCH₃), or cleavage of the P-C bond. The presence of characteristic fragment ions in the mass spectrum helps to confirm the structure of the molecule. nist.gov
X-ray Crystallography for Solid-State Structural Determination
An extensive review of scientific literature and crystallographic databases reveals a notable absence of published experimental data from single-crystal X-ray diffraction studies on trimethyl methoxyphosphonoacetate. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates in the solid state is not currently available. This lack of data prevents a definitive analysis of its solid-state molecular conformation, intermolecular interactions, and crystal packing.
While experimental crystallographic data for this compound is not accessible, computational and physical data for the closely related compound, trimethyl phosphonoacetate, is available and presented below for comparative context. It is crucial to note that this information does not represent the crystal structure of this compound.
Table 1: Physicochemical and Computed Data for Trimethyl Phosphonoacetate
| Property | Value |
| Chemical Formula | C5H11O5P |
| Molecular Weight | 182.11 g/mol |
| IUPAC Name | methyl 2-(dimethoxyphosphoryl)acetate |
| CAS Registry Number | 5927-18-4 |
| Computed XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Data sourced from PubChem and NIST databases.
The determination of the precise three-dimensional arrangement of atoms in this compound through X-ray crystallography would be a valuable contribution to the field of organophosphorus chemistry. Such a study would provide critical insights into the molecule's conformational preferences, including the torsion angles around the P-C and C-C bonds, which are influential in its chemical reactivity. Furthermore, understanding the intermolecular forces, such as dipole-dipole interactions or weaker van der Waals forces that govern the crystal packing, would offer a more complete picture of its solid-state behavior. Future crystallographic studies are necessary to elucidate these structural details.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of activation energies. nih.gov A key reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, and studies on analogous compounds provide a blueprint for understanding the mechanistic pathway for trimethyl methoxyphosphonoacetate.
A mechanistic study of the HWE reaction involving the closely related trimethyl phosphonoacetate with acetaldehyde (B116499) has been conducted using ab initio calculations. nih.gov The study revealed a multi-step process:
Addition: The reaction initiates with the addition of the phosphonate (B1237965) enolate to the aldehyde.
Pseudorotation: The oxaphosphetane intermediate may undergo pseudorotation to adopt a conformation suitable for elimination.
Bond Cleavage: The reaction concludes with the sequential cleavage of the P-C and O-C bonds, leading to the formation of the alkene and a phosphate (B84403) byproduct. nih.gov
The transition states for these steps are crucial in determining the reaction rate and selectivity. For instance, the relative energies of the transition states leading to the cis and trans alkene products dictate the stereochemical outcome of the reaction. nih.gov In the case of the reaction between the lithium enolate of trimethyl phosphonoacetate and acetaldehyde, the transition state leading to the trans-olefin was found to be more stable than the one leading to the cis-olefin, which aligns with the experimentally observed product selectivity. nih.gov
Quantum chemical methods have also been employed to study the decomposition of phosphonates like dimethyl methyl phosphonate (DMMP) on metal-organic frameworks (MOFs). pitt.edu These studies show that the reaction barriers can be significantly lowered by the presence of defects in the MOF structure, highlighting the role of the environment in the reaction mechanism. pitt.edu
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing insights into their reactivity. youtube.comfrontiersin.org DFT calculations can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are key to understanding where and how a molecule is likely to react.
For a phosphonate like this compound, DFT calculations can be used to analyze its reactivity. The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap generally indicates higher reactivity. ulpgc.es The locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively.
DFT studies on related phosphonates have provided valuable data on their electronic properties. For example, a study on diethyl trichloro-methyl phosphonate used DFT to analyze its reactivity with a phosphinite. imist.ma The calculations of global reactivity descriptors, such as electronic chemical potential and chemical hardness, helped to elucidate the polar character of the reaction and identify the roles of the reactants as electrophile and nucleophile. imist.ma
The following table presents representative data that could be obtained from DFT calculations on a phosphonate like this compound, based on studies of similar compounds.
| Calculated Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. ulpgc.es |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Reveals the most electropositive and electronegative sites. |
| Electrostatic Potential (ESP) Map | Visual representation of charge distribution | Shows regions of positive and negative potential, indicating sites for nucleophilic and electrophilic attack. |
These calculations are crucial for understanding the intrinsic reactivity of this compound and for predicting its behavior in chemical reactions.
Molecular Dynamics Simulations of Reaction Pathways
While quantum chemical methods are excellent for studying the energetics of a reaction at a stationary point, molecular dynamics (MD) simulations provide a way to explore the dynamic evolution of a chemical system over time. researchgate.net MD simulations can be particularly useful for studying complex reaction pathways, the role of solvent molecules, and the conformational changes that occur during a reaction.
For reactions involving phosphonates, especially in condensed phases or enzymatic environments, a combination of quantum mechanics and molecular mechanics (QM/MM) is often employed. In this approach, the reacting core of the system is treated with a high level of quantum theory, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient molecular mechanics force field. nih.gov
QM/MM MD simulations have been used to study the phosphonylation of acetylcholinesterase by the nerve agent soman, a potent organophosphorus compound. nih.gov These simulations have elucidated the free energy profile of the reaction, revealing the step-by-step mechanism of enzyme inhibition. nih.gov Similarly, the detoxification of organophosphates like paraoxon (B1678428) by the enzyme phosphotriesterase has been investigated using QM/MM MD, providing insights into the binding of the substrate and the catalytic mechanism. nih.gov
For a reaction involving this compound in solution, MD simulations could be used to:
Investigate the role of solvent molecules in stabilizing intermediates and transition states.
Explore the conformational landscape of the reactants and intermediates.
Simulate the diffusion of reactants and products.
Identify multiple reaction pathways that may not be apparent from static calculations. nsf.gov
The insights gained from such simulations are critical for understanding reactions under realistic conditions.
Prediction of Stereochemical Outcomes through Computational Modeling
One of the most significant applications of computational chemistry in organic synthesis is the prediction and rationalization of stereoselectivity. For reactions involving this compound that can produce stereoisomers, such as the HWE reaction, computational modeling can be a powerful predictive tool.
The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent, the aldehyde, the base used, and the reaction conditions. mdpi.com Computational models can help to unravel the complex interplay of these factors. As mentioned earlier, the relative energies of the transition states leading to the different stereoisomers are the key to predicting the product ratio. nih.gov
Studies on the HWE reaction have shown that the use of phosphonates with electron-withdrawing groups in the ester moiety, such as trifluoroethyl groups, can favor the formation of the Z-alkene. mdpi.com This is attributed to the stabilization of the transition state leading to the Z-product. Computational modeling can quantify these electronic effects and also take into account steric interactions that influence stereoselectivity.
A general workflow for predicting the stereochemical outcome of a reaction involving this compound would involve:
Conformational Search: Identifying the low-energy conformations of the reactants.
Transition State Search: Locating the transition state structures for the formation of all possible stereoisomers.
Energy Calculation: Calculating the relative free energies of the transition states using a high level of theory and including solvent effects.
Prediction: The product ratio can be predicted from the calculated energy differences between the competing transition states.
The following table summarizes factors influencing the stereoselectivity of the HWE reaction that can be analyzed through computational modeling.
| Factor | Influence on Stereoselectivity | Computational Approach |
| Phosphonate Structure | Electronic and steric effects of the ester groups. mdpi.comresearchgate.net | DFT calculations of electronic properties and steric hindrance. |
| Aldehyde Structure | Steric bulk of the aldehyde substituent. | Modeling of steric interactions in the transition state. |
| Base and Cation | Nature of the metal cation can influence the geometry of the intermediates. psu.edu | Inclusion of the cation in the computational model. |
| Solvent | Solvation can differentially stabilize transition states. acs.org | Implicit or explicit solvent models in the calculations. |
Through such detailed computational modeling, it is possible to gain a predictive understanding of the stereochemical course of reactions involving this compound, guiding the design of synthetic strategies to achieve desired stereoisomers.
Applications of Trimethyl Methoxyphosphonoacetate in Complex Organic Synthesis
Synthesis of Alkene-Containing Biomolecules and Fine Chemicals
The Horner-Wadsworth-Emmons reaction employing trimethyl methoxyphosphonoacetate is a cornerstone for the stereoselective synthesis of α,β-unsaturated esters, which are common structural motifs in numerous biomolecules and fine chemicals. wikipedia.orgconicet.gov.ar This reaction offers significant advantages, including the use of stabilized phosphonate (B1237965) carbanions that are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts in the Wittig reaction. wikipedia.org The resulting dialkylphosphate byproduct is also readily removed by aqueous extraction, simplifying purification. wikipedia.org
The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of the E-alkene, a critical feature in the total synthesis of natural products where precise stereochemistry is paramount. wikipedia.orgconicet.gov.ar Factors influencing the stereoselectivity include the nature of the base, solvent, and reaction temperature. wikipedia.orgresearchgate.net For instance, using lithium or sodium bases and higher temperatures generally favors the E-isomer. wikipedia.org
The application of this compound in the synthesis of complex molecules is exemplified by its use in the preparation of precursors to macrolide antibiotics and other natural products. conicet.gov.ar It serves as a reliable method for chain elongation and the introduction of α,β-unsaturated ester functionalities. conicet.gov.ar
Table 1: Examples of Biomolecule Precursors Synthesized using this compound via HWE Reaction
| Aldehyde/Ketone Substrate | Product (α,β-Unsaturated Ester) | Target Biomolecule/Fine Chemical Class | Reference |
| Protected Indole Aldehyde | Z-enamide precursor | Incednine (macrolactam antibiotic) | conicet.gov.ar |
| Complex Aldehyde Fragment | Elongated chain with terminal ester | (+)-Dactylolide (cytotoxic metabolite) | conicet.gov.ar |
| Various Aliphatic/Aromatic Aldehydes | Corresponding α,β-unsaturated esters | General Fine Chemicals | wikipedia.orgresearchgate.net |
This table is illustrative and compiled from descriptions of HWE applications in natural product synthesis. Specific substrate structures are highly complex and detailed in the cited literature.
Modular Synthesis of Heterocyclic Frameworks
The modular synthesis of heterocyclic compounds allows for the rapid generation of diverse molecular scaffolds from simple building blocks. While not always a direct component of the cyclization itself, this compound can play a crucial role in preparing key precursors for such syntheses. nih.govorganic-chemistry.orgorganic-chemistry.org
For instance, in the modular synthesis of substituted pyridines, a common strategy involves the condensation of components that will form the six-membered ring. nih.govorganic-chemistry.orgorganic-chemistry.org this compound can be used to introduce a side chain containing a reactive α,β-unsaturated ester onto one of the building blocks via an HWE reaction. This functionalized intermediate can then undergo a subsequent cyclization reaction, with the ester group either being part of the final heterocyclic framework or a handle for further functionalization.
The general approach would involve:
Precursor Functionalization: An aldehyde or ketone on a starting fragment is converted to an α,β-unsaturated ester using this compound.
Cascade Reaction: The resulting functionalized precursor is then subjected to a cascade reaction, which could involve a [3+3]-type condensation or a sequence of cross-coupling and electrocyclization, to form the heterocyclic ring. nih.govorganic-chemistry.org
This modularity allows for variation in the substitution pattern of the final heterocycle by simply changing the initial substrates. The reliability of the HWE reaction makes it a valuable tool in these multi-step synthetic sequences.
Material Science Applications (excluding clinical)
In material science, phosphonate-containing polymers are of interest for their unique properties, including flame retardancy, and their ability to chelate metal ions. mdpi.comuoc.gr The synthesis of such materials can involve the incorporation of monomers functionalized with phosphonate groups.
This compound can serve as a precursor for the synthesis of such functional monomers. For example, it can be chemically modified to introduce a polymerizable group, such as a vinyl or a cyclic carbonate functionality. mdpi.com The resulting monomer can then be polymerized, often through techniques like ring-opening polymerization (ROP) or free-radical polymerization, to yield phosphonate-functionalized polymers. mdpi.comresearchgate.net
These materials have shown potential in applications such as:
Metal Ion Sorption: Polystyrene-divinylbenzene copolymers functionalized with phosphonate groups have been shown to effectively bind and remove metal ions like Cu²⁺ and Ca²⁺ from aqueous solutions. uoc.gr
Functional Polymers: The introduction of phosphonate groups into biodegradable polymers like polycarbonates can impart specific functionalities. mdpi.com
Table 2: Material Science Applications of Phosphonate-Functionalized Polymers
| Polymer Type | Monomer Synthesis Precursor | Polymerization Method | Application | Reference |
| Phosphonate-Functionalized Polycarbonates | Phosphonate-based cyclic carbonates | Ring-Opening Polymerization (ROP) | Functional biodegradable materials | mdpi.com |
| Phosphonate-Functionalized Polystyrene | Vinylphosphonic acid (derived from phosphonate precursors) | Miniemulsion Polymerization | Metal ion sorption | uoc.grresearchgate.net |
Development of Novel Organocatalytic Systems
While this compound is a reagent rather than a catalyst itself, its application is closely tied to the development of catalytic systems, including those based on organocatalysts. The Horner-Wadsworth-Emmons reaction is typically base-catalyzed, and the choice of base can significantly impact the reaction's efficiency and stereoselectivity. wikipedia.orgresearchgate.net
Recent advances have explored the use of organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the HWE reaction. rsc.org DBU is a non-nucleophilic organic base that can effectively deprotonate the phosphonate to generate the reactive carbanion under mild conditions. rsc.org The development of organocatalytic systems for reactions involving reagents like this compound is advantageous as it can avoid the use of harsh metal-containing bases, leading to cleaner reactions and broader functional group tolerance. rsc.org
Future Research Trajectories and Synthetic Challenges
Sustainable and Green Chemistry Approaches in Phosphonate (B1237965) Synthesis
The chemical industry is undergoing a paradigm shift towards more environmentally conscious practices, and the synthesis of phosphonates is no exception. bioengineer.orgsciencedaily.com Green chemistry, which focuses on designing products and processes that minimize the use and generation of hazardous substances, offers a promising framework for the future of phosphonate production. sciencedaily.com The "greening" of phosphonate chemistry is driven by the need to reduce phosphorus discharge into the environment and to develop more efficient recycling methods for this critical raw material. sciencedaily.comrsc.org
Several innovative green methodologies have been developed for synthesizing phosphonates, aiming to enhance product efficacy while minimizing environmental impact. bioengineer.org These methods represent a significant step towards more sustainable practices in the production of vital phosphorus compounds. bioengineer.org Key approaches include:
Ultrasound-Assisted Synthesis: This method utilizes sonic waves to transmit energy and agitate the reaction, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.org
Microwave-Promoted Synthesis: Microwaves directly transfer energy to the reaction mixture, resulting in rapid and efficient heating, which can accelerate reaction rates and improve yields. rsc.org
Solvent-Free Synthesis: By eliminating the use of volatile and often toxic organic solvents, these methods reduce waste and environmental pollution. rsc.orgfrontiersin.org
Use of Benign Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like polyethylene (B3416737) glycol (PEG). frontiersin.org
Catalytic Systems: The development of efficient and recyclable catalytic systems, such as the use of KI/K2CO3, avoids the need for reactive and hazardous reagents. frontiersin.org
While feasible green chemistry methods for phosphonate synthesis have been developed, significant research is still required to improve the efficient recovery and recycling of both phosphonates and phosphorus itself. sciencedaily.com
Table 1: Comparison of Green Synthesis Methods for Phosphonates
| Method | Principle | Advantages |
|---|---|---|
| Ultrasound-Assisted | Uses sonic waves for energy transfer and agitation. rsc.org | Eco-friendly energy transmission, potentially faster reactions. rsc.org |
| Microwave-Promoted | Direct energy transfer to the reaction mixture via microwaves. rsc.org | Rapid heating, increased reaction rates, improved yields. rsc.org |
| Solvent-Free | Reactions are conducted without a solvent medium. rsc.org | Reduces waste and use of hazardous substances. rsc.org |
| PEG/KI Catalytic System | Utilizes polyethylene glycol (PEG) as a benign solvent and potassium iodide as a catalyst. frontiersin.org | Avoids volatile/toxic solvents and reactive metals, mild reaction conditions, excellent yields. frontiersin.org |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, presents a powerful tool for the synthesis of phosphonates. vapourtec.commit.edu This technology offers significant advantages in terms of reaction control, scalability, and safety over traditional batch processes. vapourtec.com When combined with automation, flow chemistry enables high-throughput synthesis, efficient reaction optimization, and real-time data analysis. vapourtec.com
The core components of an automated flow chemistry system include pumps for precise reagent delivery, reactors (such as coiled tubing or microreactors), and software to control the entire process. vapourtec.com This setup allows for the systematic exploration of reaction parameters like temperature, concentration, and residence time, leading to optimized synthetic protocols. vapourtec.com
Key benefits of applying flow chemistry to phosphonate synthesis include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. acs.org
Improved Reproducibility: Precise control over reaction parameters ensures consistent product quality. acs.org
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. vapourtec.com
Scalability: Optimized conditions can be seamlessly scaled up for continuous manufacturing by running the process for longer durations or using larger reactors. vapourtec.comacs.org
The integration of machine learning and artificial intelligence with automated flow systems represents a frontier in chemical synthesis. rsc.org These "self-driving" laboratories can design synthetic routes, optimize reaction conditions, and execute the synthesis with minimal human intervention, accelerating the discovery and production of new phosphonate compounds. rsc.org
Design of Next-Generation Trimethyl Methoxyphosphonoacetate Reagents
The design of next-generation phosphonate reagents, including derivatives of this compound, is focused on creating molecules with enhanced properties for specific applications, particularly in medicinal chemistry. A key challenge in the development of phosphonate-containing drugs is their anionic character at physiological pH, which hinders their ability to cross cell membranes. researchgate.net
To overcome this limitation, a common strategy is the use of prodrugs. nih.gov Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. For phosphonates, this often involves masking the anionic phosphonate group with moieties that are cleaved enzymatically or chemically in vivo to release the active drug. nih.gov
Several prodrug strategies for phosphonates have been explored:
Acyloxyalkyl Esters: These are a common first choice for phosphonate prodrugs. The pivaloyloxymethyl (POM) moiety is a well-known example, which is enzymatically cleaved to a hydroxymethyl intermediate that then spontaneously releases formaldehyde (B43269) to unmask the phosphonate. nih.gov
Amidates: Phosphonate amidates, where one of the acidic protons is replaced by an amino acid or another amine-containing group, offer an alternative with potentially less problematic byproducts upon cleavage. nih.gov
HepDirect Prodrugs: This approach involves protecting the phosphonate with a chiral diol, designed to be activated specifically in hepatocytes, making them useful for liver-targeted therapies. nih.gov
The design of novel phosphonate analogues also involves modifying the carbon backbone to enhance their biological activity. For example, the addition of a carboxyl group at the α-position of nucleoside phosphonates has led to a new class of potent HIV reverse transcriptase inhibitors. nih.gov
Future design efforts for next-generation this compound reagents will likely focus on:
Developing novel and more efficient prodrug strategies: The goal is to improve cell permeability and control the site-specific release of the active compound.
Synthesizing analogues with enhanced biological activity and selectivity: This involves systematically modifying the structure of the phosphonate to optimize its interaction with biological targets.
Creating multifunctional reagents: Designing phosphonates that incorporate other functionalities, such as fluorescent tags or bio-orthogonal handles, will enable their use in a wider range of biological studies and diagnostic applications.
Q & A
Q. Basic
- Storage : Under nitrogen in airtight containers at 2–8°C to prevent hydrolysis .
- PPE : Chemical-resistant gloves (nitrile), safety goggles (OSHA-compliant), and lab coats are mandatory. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .
How can reaction conditions be optimized to achieve >95% purity in Michaelis-Arbusov syntheses?
Advanced
Optimization strategies include:
- Stoichiometric precision : A 1:1 molar ratio of triethyl phosphite to ethyl chloroacetate minimizes byproducts .
- Inert atmosphere : Argon or nitrogen reduces oxidation of intermediates .
- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the product .
Data contradiction note : Some protocols report THF as ideal , while others prefer toluene for higher-boiling-point stability . Comparative studies are recommended.
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced
The phosphonate group acts as a stabilizing ligand in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:
Oxidative addition : Pd⁰ inserts into the C–P bond, forming a Pd–phosphonate complex.
Transmetallation : The phosphonate group transfers to the arylboronic acid substrate.
Reductive elimination : Regenerates Pd⁰ and yields the coupled product .
Experimental validation : Use ³¹P NMR to track Pd intermediate formation .
How does this compound stability vary under acidic, basic, or aqueous conditions?
Q. Advanced
- Acidic conditions (pH < 3) : Rapid hydrolysis occurs, releasing methanol and phosphonic acid derivatives.
- Basic conditions (pH > 10) : Degradation is slower but accelerates with heating (>50°C) .
- Aqueous stability : Hydrolysis half-life is ~24 hours at 25°C; anhydrous solvents are critical for long-term storage .
How can researchers resolve contradictions in reported melting points or spectral data?
Q. Advanced
- Reproducibility checks : Validate synthesis and purification steps across multiple labs.
- Impact of impurities : Trace solvents (e.g., residual THF) can depress melting points; recrystallize from ethanol .
- Instrument calibration : Ensure NMR spectrometers are referenced to tetramethylsilane (TMS) and 85% H₃PO₄ for ³¹P .
What derivatives of this compound are synthetically valuable, and what methods enable their preparation?
Q. Advanced
- Phosphonate esters : React with Grignard reagents (e.g., RMgX) to form alkyl/aryl-substituted phosphonates .
- Bioconjugates : Couple via EDC/NHS chemistry to amines in bioactive molecules (e.g., fosinopril derivatives) .
- Polymer stabilizers : Incorporate into polyesters via copolymerization to enhance thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
